3-p-Anisoyl Acacetin
3-p-Anisoyl Acacetin
Brand Name:
Vulcanchem
CAS No.:
874519-13-8
VCID:
VC0128305
InChI:
InChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3
SMILES:
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC
Molecular Formula:
C24H18O7
Molecular Weight:
418.401
3-p-Anisoyl Acacetin
CAS No.: 874519-13-8
Cat. No.: VC0128305
Molecular Formula: C24H18O7
Molecular Weight: 418.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874519-13-8 |
|---|---|
| Molecular Formula | C24H18O7 |
| Molecular Weight | 418.401 |
| IUPAC Name | 5,7-dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3 |
| Standard InChI Key | ORTUTEQLHXVWNO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator